Azeliragon HCl

Übersicht

Beschreibung

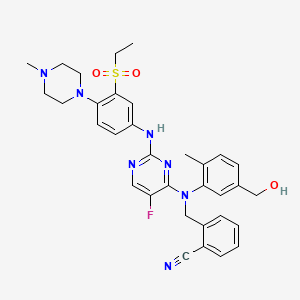

Azeliragon, also known as TTP488 and PF-04494700, is a potent and orally active RAGE inhibitor. RAGE (receptor for advanced glycation endproducts) is a pattern recognition receptor, which affects the movement of amyloid, an Alzheimer's-associated protein, into the brain. In preclinical studies, azeliragon decreased brain amyloid in mice and improved their performance on behavior tests. Azeliragon is a promising agent for for Alzheimer's disease and cerebral amyloid angiopathy.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Azeliragon HCl has been extensively studied for its potential in treating Alzheimer’s disease. It is an oral small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE), and its efficacy in slowing disease progression in patients with mild Alzheimer's Disease (AD) has been a major focus. Preclinical studies have demonstrated that azeliragon can decrease Aβ plaque deposition, reduce total Aβ brain concentration, lower levels of inflammatory cytokines, and slow cognitive decline in animal models of AD. Clinical trials have shown promising results, with patients exhibiting less cognitive decline, and a delay in time to cognitive deterioration in mild AD patients (Burstein, Sabbagh, Andrews, Valcarce, Dunn, Altstiel, 2018).

Pharmacokinetics and QT Interval Assessment

A study evaluating the relationship between plasma azeliragon concentrations and QT interval found a small, non-clinically meaningful positive relationship. This indicates that azeliragon does not have a significant drug-related effect on the QT interval at therapeutic and supratherapeutic doses (Burstein, Brantley, Dunn, Altstiel, Schmith, 2019).

Azeliragon in Type 2 Diabetes Patients with Alzheimer’s Disease

Azeliragon has been evaluated in patients with mild AD and type 2 diabetes (T2D). Post-hoc analyses found that azeliragon-treated patients exhibited less cognitive decline, reduced brain atrophy, and decreased plasma inflammatory cytokine concentrations compared to placebo (Burstein, Dunn, Gooch, Valcarce, 2020).

Potential in Prostate Cancer Treatment

Research has also explored azeliragon as a potential treatment for prostate cancer. It has been shown to decrease prostate cancer cell proliferation and induce apoptosis, suggesting its potential as an alternative therapy for prostate cancer (Ernzen, Dasari, Munirathinam, 2018).

Effects on Bone and Skeletal Muscle

In a study on middle-aged mice, short-term pharmacologic RAGE inhibition with Azeliragon showed differential effects on bone and skeletal muscle. While it did not prevent aging-induced alterations in bone geometry, it attenuated body composition changes and reversed skeletal muscle alterations induced by aging (Davis, Essex, Valdez, Deosthale, Aref, Allen, Bonetto, Plotkin, 2019).

Eigenschaften

IUPAC Name |

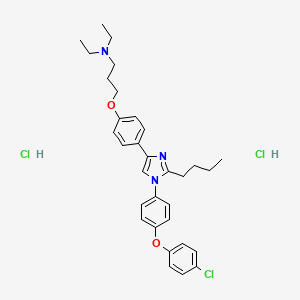

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGJWKITXAOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azeliragon HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)

![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)